molecular formula C7H10O4 B1419793 3-Oxo-tetrahydrofuran-2-carboxylic acid ethyl ester CAS No. 773140-46-8

3-Oxo-tetrahydrofuran-2-carboxylic acid ethyl ester

Cat. No.: B1419793
CAS No.: 773140-46-8
M. Wt: 158.15 g/mol
InChI Key: PPOKAXVLCMKPAZ-UHFFFAOYSA-N
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Description

3-Oxo-tetrahydrofuran-2-carboxylic acid ethyl ester is an organic compound with the molecular formula C7H10O4 It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom This compound is characterized by the presence of an oxo group (a carbonyl group) at the third position and an ethyl ester group at the second position of the tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-tetrahydrofuran-2-carboxylic acid ethyl ester typically involves the oxidation of tetrahydrofuran derivatives. One common method is the oxidation of 2-tetrahydrofuran carboxylic acid ethyl ester using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is carried out at low temperatures to prevent over-oxidation and to ensure the selective formation of the oxo group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the oxidation process.

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-tetrahydrofuran-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming tetrahydrofuran-2-carboxylic acid ethyl ester.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Tetrahydrofuran-2-carboxylic acid ethyl ester.

    Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.

Scientific Research Applications

3-Oxo-tetrahydrofuran-2-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving tetrahydrofuran derivatives.

    Industry: Used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Oxo-tetrahydrofuran-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

    Tetrahydrofuran-2-carboxylic acid ethyl ester: Lacks the oxo group, making it less reactive in certain oxidation reactions.

    3-Hydroxy-tetrahydrofuran-2-carboxylic acid ethyl ester: Contains a hydroxyl group instead of an oxo group, leading to different reactivity and applications.

    2,5-Dioxotetrahydrofuran: Contains two oxo groups, making it more reactive and suitable for different chemical transformations.

Uniqueness: 3-Oxo-tetrahydrofuran-2-carboxylic acid ethyl ester is unique due to the presence of both an oxo group and an ester group, providing a versatile platform for various chemical reactions and applications. Its specific structure allows for selective reactivity, making it valuable in synthetic chemistry and industrial processes.

Properties

IUPAC Name

ethyl 3-oxooxolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-2-10-7(9)6-5(8)3-4-11-6/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOKAXVLCMKPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Oxo-tetrahydrofuran-2-carboxylic acid ethyl ester
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3-Oxo-tetrahydrofuran-2-carboxylic acid ethyl ester
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3-Oxo-tetrahydrofuran-2-carboxylic acid ethyl ester
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3-Oxo-tetrahydrofuran-2-carboxylic acid ethyl ester
Reactant of Route 5
3-Oxo-tetrahydrofuran-2-carboxylic acid ethyl ester
Reactant of Route 6
3-Oxo-tetrahydrofuran-2-carboxylic acid ethyl ester

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